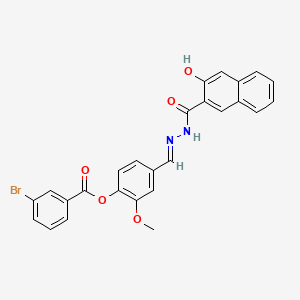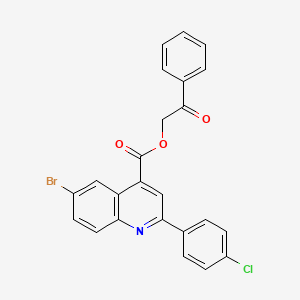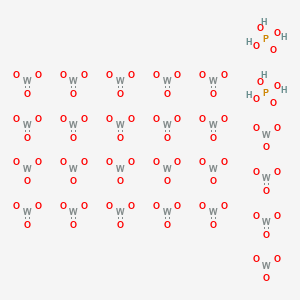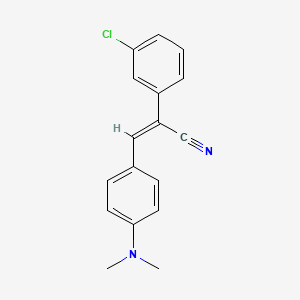
Gold III chloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is a chemical compound with the formula HAuCl₄·3H₂O. It is a hygroscopic and light-sensitive solid that is commonly used in various scientific and industrial applications. This compound is known for its ability to form gold nanoparticles and its use in catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold(III) chloride trihydrate can be synthesized by dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to obtain the crystalline form of the compound. The reaction can be represented as follows:
Au+3HCl+HNO3→HAuCl4+2H2O+NO2
The crystals are then dried to obtain pure gold(III) chloride trihydrate .
Industrial Production Methods
In industrial settings, gold(III) chloride trihydrate is produced by dissolving gold in aqua regia, followed by the addition of chlorine gas to ensure complete dissolution. The solution is then evaporated, and the resulting crystals are collected and dried .
Analyse Chemischer Reaktionen
Types of Reactions
Gold(III) chloride trihydrate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form gold nanoparticles using reducing agents such as sodium citrate or ascorbic acid.
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It can react with ligands to form coordination complexes.
Common Reagents and Conditions
Reducing Agents: Sodium citrate, ascorbic acid, and other mild reducing agents are commonly used to reduce gold(III) chloride trihydrate to gold nanoparticles.
Oxidizing Agents: It can oxidize various organic substrates under mild conditions.
Ligands: It reacts with ligands such as phosphines and amines to form coordination complexes.
Major Products Formed
Gold Nanoparticles: Reduction of gold(III) chloride trihydrate results in the formation of gold nanoparticles.
Coordination Complexes: Reaction with ligands forms various gold coordination complexes.
Wissenschaftliche Forschungsanwendungen
Gold(III) chloride trihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of gold(III) chloride trihydrate involves its ability to act as an oxidizing agent and form coordination complexes. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. For example, in photodynamic therapy, gold nanoparticles can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gold(III) chloride trihydrate can be compared with other gold compounds, such as:
Gold(I) chloride (AuCl): Unlike gold(III) chloride trihydrate, gold(I) chloride has a lower oxidation state and different reactivity.
Gold(III) bromide (AuBr₃): Similar to gold(III) chloride trihydrate, but with bromine instead of chlorine, leading to different chemical properties.
Gold(III) fluoride (AuF₃): Another gold(III) compound with fluoride ions, which has different reactivity and applications.
Gold(III) chloride trihydrate is unique due to its high solubility in water and its ability to form stable gold nanoparticles, making it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
AuCl4H7O3 |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
trichlorogold;trihydrate;hydrochloride |
InChI |
InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |
InChI-Schlüssel |
XYYVDQWGDNRQDA-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.Cl.Cl[Au](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)




![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)

![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)

![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)

